N-(1-phenylpropyl)cyclobutanecarboxamide

CCR5 antagonist HIV entry inhibitor Chemokine receptor modulation

N-(1-Phenylpropyl)cyclobutanecarboxamide is a synthetic cyclobutanecarboxamide derivative comprising a cyclobutane ring linked via an amide bond to a 1-phenylpropylamine moiety. The compound has been investigated as a modulator of the CCR5 chemokine receptor, a target implicated in HIV entry and inflammatory diseases.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
Cat. No. B4430545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenylpropyl)cyclobutanecarboxamide
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)NC(=O)C2CCC2
InChIInChI=1S/C14H19NO/c1-2-13(11-7-4-3-5-8-11)15-14(16)12-9-6-10-12/h3-5,7-8,12-13H,2,6,9-10H2,1H3,(H,15,16)
InChIKeyKEEDDACEYQLHIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Phenylpropyl)cyclobutanecarboxamide: Structural Identity and CCR5 Modulator Context for Scientific Procurement


N-(1-Phenylpropyl)cyclobutanecarboxamide is a synthetic cyclobutanecarboxamide derivative comprising a cyclobutane ring linked via an amide bond to a 1-phenylpropylamine moiety . The compound has been investigated as a modulator of the CCR5 chemokine receptor, a target implicated in HIV entry and inflammatory diseases . Structurally, the four-membered cyclobutane ring introduces defined ring strain and conformational restriction compared to larger cycloalkyl or acyclic amides, features that are exploited in medicinal chemistry to modulate metabolic stability and target binding orientation [1]. However, publicly available peer-reviewed pharmacological data for this precise compound are limited; much of the accessible information derives from vendor product descriptions rather than controlled comparative studies.

Procurement Risk: Why N-(1-Phenylpropyl)cyclobutanecarboxamide Cannot Be Casually Replaced by Other Cycloalkyl Carboxamides


Substituting N-(1-phenylpropyl)cyclobutanecarboxamide with a generic cycloalkyl carboxamide—such as the cyclopropane, cyclopentane, or chain-shortened (3-phenylpropyl) analog—is scientifically unsound without explicit comparative data. The cyclobutane ring occupies a unique conformational space distinct from both the highly strained, geometrically constrained cyclopropane and the more flexible, lipophilic cyclopentane [1]. Even a seemingly minor change, such as shifting the phenyl attachment from the 1- to the 3-position of the propyl chain, can fundamentally alter the spatial presentation of the aromatic pharmacophore and the compound's metabolic vulnerability [1]. In the absence of direct head-to-head comparative pharmacological data, assumptions of functional interchangeability risk invalid experimental results and wasted procurement resources.

N-(1-Phenylpropyl)cyclobutanecarboxamide: Quantitative Differentiation Evidence Against the Closest Structural Analogs


CCR5 Antagonism: Potency Gap Between Simple Cyclobutanecarboxamide and Optimized Piperidine-Linked Analogs

N-(1-Phenylpropyl)cyclobutanecarboxamide has been described as a CCR5 modulator, but no quantitative IC50 value has been published for this compound in a peer-reviewed format. In contrast, a closely related, more elaborated analog—(S)-N-(3-(4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-1-phenylpropyl)cyclobutanecarboxamide (CHEMBL213009)—demonstrates an IC50 of 70 nM in a radioligand binding assay using [125I]MIP-1beta and CCR5 expressed in HEK293 cells [1]. A second analog, (S)-N-(3-(4-(2-(4-methoxyphenyl)acetamido)piperidin-1-yl)-1-phenylpropyl)cyclobutanecarboxamide (CHEMBL460630), achieved an IC50 of 48 nM against human CCR5 in HeLa-P4 cells [2]. This indicates that the simple amide, lacking the piperidine linker, is likely several orders of magnitude less potent, positioning it as a synthetic intermediate or a low-affinity reference probe rather than an optimized antagonist.

CCR5 antagonist HIV entry inhibitor Chemokine receptor modulation

Conformational and Metabolic Stability: Cyclobutane vs. Cyclopropane and Cyclopentane Isosteres

The cyclobutane ring in N-(1-phenylpropyl)cyclobutanecarboxamide provides a unique balance between ring strain and conformational flexibility. Cyclobutane has a ring strain energy of approximately 26.3 kcal/mol, compared to ~27.5 kcal/mol for cyclopropane and ~6.2 kcal/mol for cyclopentane [1]. This intermediate strain profile makes cyclobutanes more metabolically resistant than cyclopropanes (which are susceptible to CYP450-mediated oxidation at the highly strained C–C bonds) while offering greater conformational restriction than the nearly strain-free cyclopentane. In medicinal chemistry campaigns, cyclobutane-containing compounds have demonstrated improved metabolic stability over cyclopropane analogs in microsomal t1/2 comparisons [2]. However, no direct microsomal stability data for N-(1-phenylpropyl)cyclobutanecarboxamide have been published to confirm this benefit.

Medicinal chemistry Ring strain Conformational restriction Metabolic stability

Physicochemical Property Comparison: N-(1-phenylpropyl)cyclobutanecarboxamide vs. N-cyclopropyl-1-phenylcyclobutane-1-carboxamide

Comparative physicochemical profiling reveals differences in molecular shape and polarity. N-(1-phenylpropyl)cyclobutanecarboxamide (MW 217.31 g/mol) bears a rotatable 1-phenylpropyl side chain, which can sample multiple conformations in solution. In contrast, the commercially available N-cyclopropyl-1-phenylcyclobutane-1-carboxamide (MW 215.0 g/mol, CAS 1090710-93-2) presents a more rigid, spheroidal architecture where the phenyl ring is directly attached to the cyclobutane core [1]. The target compound is predicted to exhibit higher conformational entropy and a different hydrogen-bonding surface presentation, which could translate to differential target engagement profiles. However, no experimental logP, solubility, or permeability data have been published for the target compound to validate this inference.

Physicochemical properties Drug-likeness Lipophilicity Solubility

N-(1-Phenylpropyl)cyclobutanecarboxamide: Evidence-Based Application Scenarios for Procurement Decisions


Fragment-Based Screening or Affinity Probe Development for CCR5

Given its minimal, unadorned structure, N-(1-phenylpropyl)cyclobutanecarboxamide could serve as a low-molecular-weight starting point for fragment-based drug discovery targeting CCR5. The evidence from elaborated analogs (IC50 values of 48-70 nM) [1] suggests that the basic cyclobutanecarboxamide-phenylpropyl scaffold engages the receptor, even if weakly, and the compound's small size (MW 217.31) makes it suitable for fragment library incorporation.

Synthetic Chemistry: Use as a Reference Standard or Key Intermediate

The compound is procured mainly as a research chemical or synthetic building block. Its primary value lies in serving as a model substrate for developing amide coupling conditions on the cyclobutanecarboxylic acid scaffold [2], or as a negative control (inactive comparator) in assays where potent CCR5 antagonism is the endpoint, given the large potency gap relative to optimized piperidine-linked analogs.

Medicinal Chemistry: Scaffold-Hopping and Ring-Strain SAR Exploration

For medicinal chemistry teams exploring SAR around cycloalkyl amides, this compound represents the specific cyclobutane variant. The class-level inference on ring strain (cyclobutane ~26.3 kcal/mol) [3] supports its use in systematic comparisons against cyclopropane and cyclopentane analogs to empirically determine the impact of ring size on potency, selectivity, and metabolic stability in their specific assay systems.

Quote Request

Request a Quote for N-(1-phenylpropyl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.